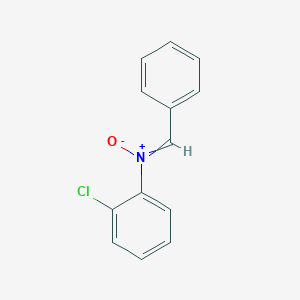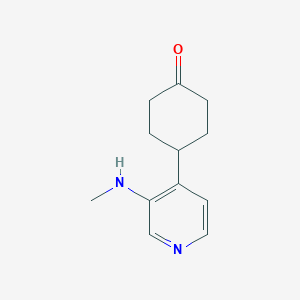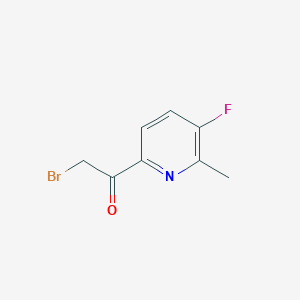
4-Chloro-3-nitrotrifluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-nitrotrifluorotoluene is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of toluene, where the methyl group is substituted with trifluoromethyl, chloro, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrotrifluorotoluene typically involves the nitration of 2,3,6-Trifluoro-4-chlorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-nitrotrifluorotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium amide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2,3,6-Trifluoro-4-chloro-5-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,3,6-Trifluoro-4-chloro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Chloro-3-nitrotrifluorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-nitrotrifluorotoluene depends on its chemical structure and the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6-Trifluoro-4-chlorotoluene
- 2,3,6-Trifluoro-4-nitrotoluene
- 2,3,6-Trifluoro-5-nitrotoluene
Uniqueness
4-Chloro-3-nitrotrifluorotoluene is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H3ClF3NO2 |
|---|---|
Peso molecular |
225.55 g/mol |
Nombre IUPAC |
1-chloro-2,3,5-trifluoro-4-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H3ClF3NO2/c1-2-4(9)6(11)3(8)7(5(2)10)12(13)14/h1H3 |
Clave InChI |
BWTZGCWATMESND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1F)F)Cl)[N+](=O)[O-])F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-(2-fluoroethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8400576.png)







![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine](/img/structure/B8400638.png)




